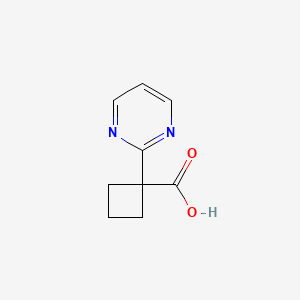
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring attached to a pyrimidine moiety and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with cyclobutane carboxylic acid under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical reactivity and biological activity.
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid: The cyclopropane ring in this compound provides different steric and electronic properties compared to the cyclobutane ring.
Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring can exhibit diverse chemical and biological properties
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)9(3-1-4-9)7-10-5-2-6-11-7/h2,5-6H,1,3-4H2,(H,12,13) |
InChI Key |
LFHZQXPMQPXKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


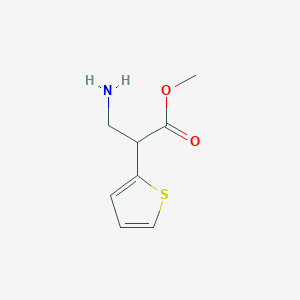
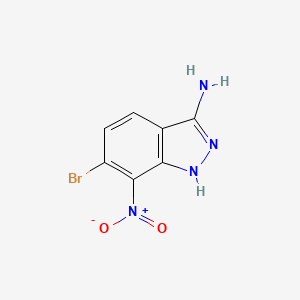
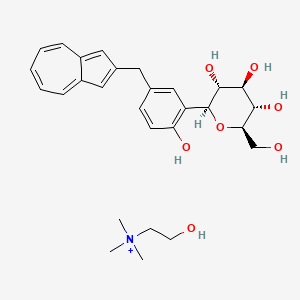
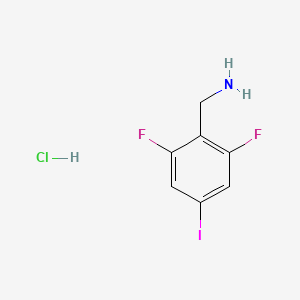
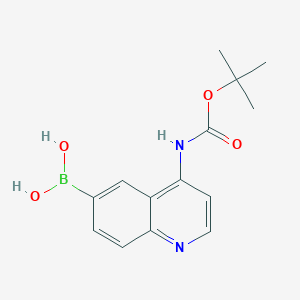
![4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12977815.png)
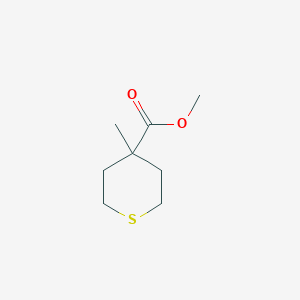
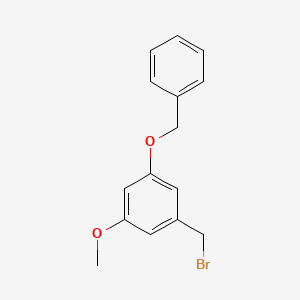
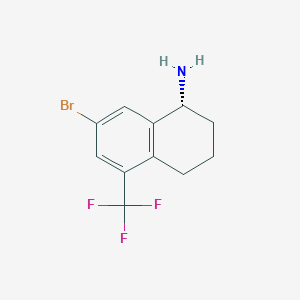

![3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B12977858.png)
![Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12977863.png)


